

Sulfo-Cy5 Fluorescent Dye: A Technical Guide to Quantum Yield and Applications

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Compound of Interest

Compound Name: Sulfo-Cy5-tetrazine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye Sulfo-Cy5, with a core focus on its quantum yield. This document details the photophysical properties of Sulfo-Cy5, outlines a detailed protocol for quantum yield determination, and explores its application in key life science research techniques.

Core Photophysical Properties of Sulfo-Cy5

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye widely utilized for labeling a variety of biomolecules, including proteins and nucleic acids. Its key characteristics include high photostability and bright fluorescence emission, making it a robust tool for various bioanalytical and imaging applications.^{[1][2]} The quantitative photophysical properties of Sulfo-Cy5 are summarized in the table below.

Property	Value	Solvent/Conditions
Quantum Yield (Φ)	0.2 - 0.28	Aqueous Buffer (e.g., PBS)
Excitation Maximum (λ_{ex})	~646 nm	Aqueous Buffer
Emission Maximum (λ_{em})	~662 nm	Aqueous Buffer
Molar Extinction Coefficient (ϵ)	~250,000 cm ⁻¹ M ⁻¹	Aqueous Buffer
Recommended Laser Lines	633 nm, 647 nm	-

Note: The quantum yield of fluorescent dyes can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules. The values presented here are typical for the free dye in an aqueous buffer.

Experimental Protocol: Determination of Sulfo-Cy5 Quantum Yield

The fluorescence quantum yield of Sulfo-Cy5 is typically determined using the comparative method, which involves comparing its fluorescence intensity to that of a standard dye with a known quantum yield.^{[3][4][5]}

Recommended Standard

For the far-red spectral region in which Sulfo-Cy5 emits, a suitable reference standard is crucial for accurate measurement. Cresyl Violet or Rhodamine 800 dissolved in ethanol are appropriate choices.^{[6][7][8]}

Detailed Methodology

1. Preparation of Stock Solutions:

- Prepare stock solutions of both Sulfo-Cy5 and the chosen reference standard (e.g., Cresyl Violet) in the appropriate solvent (e.g., PBS for Sulfo-Cy5, ethanol for Cresyl Violet). The concentration should be accurately determined.

2. Preparation of Dilutions:

- Prepare a series of dilutions for both the Sulfo-Cy5 and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.^[3]

3. Absorbance Measurements:

- Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength that will be used for the fluorescence measurement.

4. Fluorescence Measurements:

- Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of both the Sulfo-Cy5 and the reference standard. It is critical that the excitation wavelength and all instrument settings (e.g., slit widths) are kept constant for all measurements.

5. Data Analysis:

- Integrate the area under the fluorescence emission curve for each measurement.
- Plot the integrated fluorescence intensity versus the absorbance for both the Sulfo-Cy5 and the reference standard.
- The slope of the resulting linear fits for the sample (m_{sample}) and the standard (m_{std}) are determined.

6. Quantum Yield Calculation:

- The quantum yield of Sulfo-Cy5 (Φ_{sample}) is calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (m_{\text{sample}} / m_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

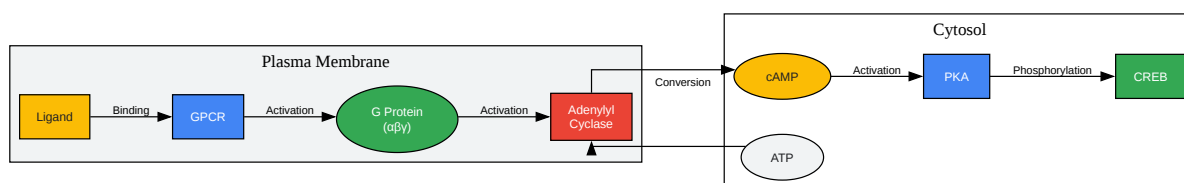
- Φ_{std} is the known quantum yield of the reference standard.
- m_{sample} is the slope from the plot of integrated fluorescence intensity vs. absorbance for Sulfo-Cy5.
- m_{std} is the slope from the plot of integrated fluorescence intensity vs. absorbance for the reference standard.
- η_{sample} is the refractive index of the solvent used for Sulfo-Cy5 (e.g., water).
- η_{std} is the refractive index of the solvent used for the reference standard (e.g., ethanol).

Applications and Experimental Workflows

Sulfo-Cy5 is a versatile dye employed in a range of applications. Below are detailed workflows for its use in studying a key signaling pathway and in common laboratory techniques.

G Protein-Coupled Receptor (GPCR) Signaling Pathway

Fluorescently labeled ligands or antibodies are often used to study the activation and downstream signaling of G Protein-Coupled Receptors (GPCRs). The GPCR-cAMP signaling pathway is a common target of such investigations.[1][2][9][10][11]

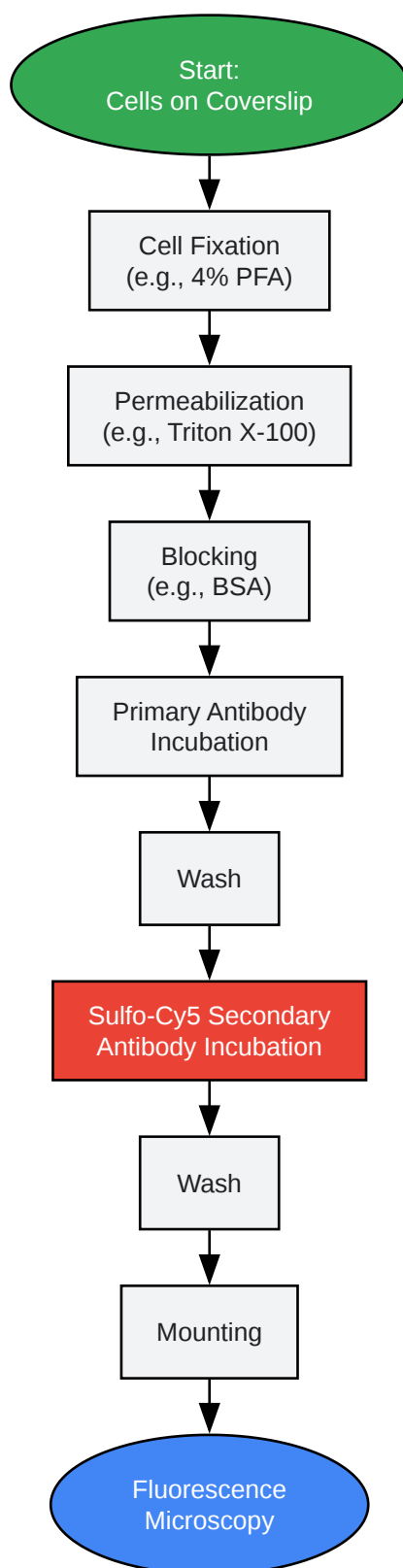


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GPCR-cAMP Signaling Pathway

Immunofluorescence Microscopy Workflow

Sulfo-Cy5-conjugated secondary antibodies are frequently used in immunofluorescence microscopy to detect specific proteins within fixed cells.[12][13][14]

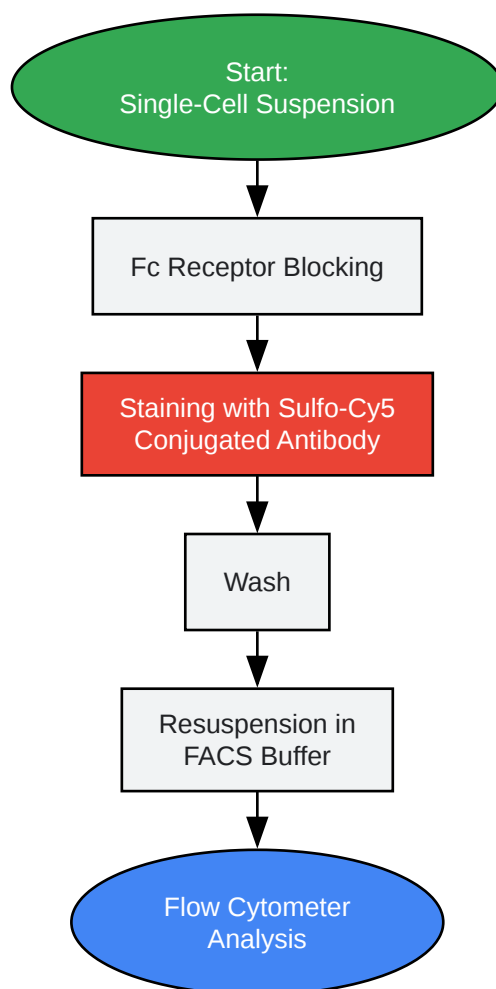


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Immunofluorescence Workflow

Flow Cytometry Workflow

In flow cytometry, Sulfo-Cy5-conjugated antibodies are used to label specific cell surface or intracellular markers for cell population analysis.[15][16][17]



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Flow Cytometry Workflow

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